2-Iodo-5-methoxybenzo[d]thiazole
Overview
Description
2-Iodo-5-methoxybenzo[d]thiazole is an organic compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxybenzo[d]thiazole typically involves the iodination of 6-methoxybenzo[d]thiazol-2-amine. One common method involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with sodium nitrite (NaNO2) and potassium iodide (KI) in the presence of p-toluenesulfonic acid (p-TsOH) in acetonitrile at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts (e.g., PdCl2(PPh3)2), copper(I) iodide (CuI), and bases such as triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted benzothiazoles.
Coupling Products: Products include alkynylated benzothiazoles when using alkynes in Sonogashira coupling reactions.
Scientific Research Applications
2-Iodo-5-methoxybenzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound is investigated for its potential as a molecular probe for detecting protein aggregates, such as amyloid-β in Alzheimer’s disease.
Medicine: Research explores its potential as a scaffold for developing new drugs with anti-inflammatory or anticancer properties.
Industry: It can be used in the development of dyes and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxybenzo[d]thiazole depends on its specific application. For example, as a molecular probe for amyloid-β aggregates, it binds to misfolded protein aggregates, allowing for their detection through fluorescence . The exact molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-nitrobenzo[d]thiazole
- 6-Methoxy-2-((trimethylsilyl)ethynyl)benzo[d]thiazole
- 2-Ethynyl-6-methoxybenzo[d]thiazole
Uniqueness
2-Iodo-5-methoxybenzo[d]thiazole is unique due to the presence of both iodine and methoxy groups on the benzothiazole ring. This combination of substituents can influence its reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-iodo-5-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKQDKTTDLAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596952 | |
Record name | 2-Iodo-5-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175278-06-4 | |
Record name | 2-Iodo-5-methoxybenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175278-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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